1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one
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Overview
Description
1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one is a heterocyclic compound that contains both a thiophene ring and a thiazepane ring Thiophene is a five-membered ring containing sulfur, while thiazepane is a seven-membered ring containing both sulfur and nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one typically involves the formation of the thiazepane ring followed by the introduction of the thiophene moiety. One common method is the condensation reaction between a thiophene derivative and a thiazepane precursor under acidic or basic conditions. The reaction may involve the use of reagents such as phosphorus pentasulfide (P4S10) for sulfurization .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The thiazepane ring can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[b]thiophen-2-yl)isoquinoline: Contains a thiophene ring fused with an isoquinoline moiety.
1,3-Thiazolidin-4-one: Contains a thiazolidine ring with a carbonyl group.
2-(2-Pyridyl)benzo[b]thiophene: Contains a thiophene ring fused with a pyridine ring.
Uniqueness
1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one is unique due to the presence of both a thiophene ring and a thiazepane ring in its structure. This combination of heterocycles imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-[7-(thiophen-2-yl)-1,4-thiazepan-4-yl]ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H15NOS2
- Molecular Weight : 265.39 g/mol
- CAS Number : 1797871-41-0
Antitumor Activity
Recent studies have investigated the antitumor potential of compounds related to this compound. For instance, derivatives of thiophene and thiazepane have shown promise as dual inhibitors of the PI3Kα/mTOR pathways, which are critical in cancer cell proliferation and survival.
Table 1: Antitumor Activity of Related Compounds
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 13g | A549 | 0.20 ± 0.05 | PI3Kα/mTOR inhibition |
MCF-7 | 1.25 ± 0.11 | Induces apoptosis | |
HeLa | 1.03 ± 0.24 | Cell cycle arrest at G0/G1 phase |
This data indicates that the compound exhibits significant anti-tumor activity, particularly against lung (A549) and cervical (HeLa) cancer cell lines, with a notable ability to induce apoptosis and cell cycle arrest.
The biological activity of this compound appears to involve multiple mechanisms:
- Inhibition of PI3K/Akt/mTOR Pathway : The compound has been shown to suppress the phosphorylation of AKT, a key player in cell survival signaling pathways.
- Induction of Apoptosis : At low concentrations, it can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in cancer cells, halting proliferation.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
Study on Anticancer Effects
A study published in PubMed explored a series of thiophene derivatives and their anticancer effects. Among these, one derivative demonstrated an IC50 value significantly lower than that of conventional treatments, indicating its potential as a lead compound for further development in cancer therapy .
Properties
IUPAC Name |
1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS2/c1-9(13)12-5-4-11(15-8-6-12)10-3-2-7-14-10/h2-3,7,11H,4-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXITJIYJDLKGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(SCC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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